molecular formula C4H7Na2O7P B14788648 Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate

Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate

Cat. No.: B14788648
M. Wt: 244.05 g/mol
InChI Key: QJCAUWVOBAESHT-UHFFFAOYSA-L
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Description

It is an intermediate in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle . This compound plays a crucial role in cellular metabolism and is involved in the synthesis of nucleotides and amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(2,3-dihydroxy-4-oxobutyl) phosphate typically involves the phosphorylation of D-erythrose. One common method is the reaction of D-erythrose with phosphoric acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various phosphorylated sugars and intermediates in metabolic pathways. For example, oxidation can lead to the formation of different sugar acids, while reduction can yield simpler sugar alcohols .

Scientific Research Applications

Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in metabolic pathways, making it essential for studies on cellular metabolism.

    Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.

    Industry: It is used in the production of various biochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of disodium;(2,3-dihydroxy-4-oxobutyl) phosphate involves its role as an intermediate in the pentose phosphate pathway and the Calvin cycle. It participates in enzymatic reactions that convert it into other essential biomolecules. The molecular targets include enzymes such as transketolase and transaldolase, which catalyze its conversion into different sugar phosphates .

Comparison with Similar Compounds

Similar Compounds

    D-erythrose 4-phosphate: A closely related compound that also participates in the pentose phosphate pathway.

    Ribose 5-phosphate: Another intermediate in the pentose phosphate pathway with similar functions.

    Glyceraldehyde 3-phosphate: Involved in glycolysis and the Calvin cycle

Uniqueness

Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate is unique due to its specific role in both the pentose phosphate pathway and the Calvin cycle. Its ability to participate in multiple metabolic pathways makes it a versatile and essential compound in cellular metabolism .

Properties

Molecular Formula

C4H7Na2O7P

Molecular Weight

244.05 g/mol

IUPAC Name

disodium;(2,3-dihydroxy-4-oxobutyl) phosphate

InChI

InChI=1S/C4H9O7P.2Na/c5-1-3(6)4(7)2-11-12(8,9)10;;/h1,3-4,6-7H,2H2,(H2,8,9,10);;/q;2*+1/p-2

InChI Key

QJCAUWVOBAESHT-UHFFFAOYSA-L

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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